molecular formula C7H5FN2 B1322427 4-fluoro-1H-indazole CAS No. 341-23-1

4-fluoro-1H-indazole

Cat. No.: B1322427
CAS No.: 341-23-1
M. Wt: 136.13 g/mol
InChI Key: YTNDJUBXSVSRQK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Fluoro-1H-indazole is a highly conjugated molecule that can coordinate to metal centers such as Ir, Ln, and Eu . This coordination forms either heteroleptic or homoleptic triplet photosensitizers, which have an efficient ligand-to-metal energy transfer process . This suggests that the primary targets of this compound are these metal centers.

Mode of Action

The mode of action of this compound involves its interaction with these metal centers. The compound coordinates to the metal center, forming a complex that can efficiently transfer energy from the ligand to the metal . This energy transfer process is crucial for the compound’s function as a photosensitizer .

Biochemical Pathways

It is known that compounds containing an indazole fragment have been applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . This suggests that this compound may affect similar biochemical pathways.

Result of Action

The result of this compound’s action is the formation of a complex that can efficiently transfer energy from the ligand to the metal . This energy transfer process is crucial for the compound’s function as a photosensitizer . Additionally, the compound’s fluorine group is electron deficient and can be used to tune the energy gap of the molecule/complex .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the compound’s ability to form complexes with metal centers may be influenced by the presence and concentration of these metals in the environment . Additionally, the compound’s fluorine group enables intermolecular interactions, including π−π stacking and H−F hydrogen/halogen bonding , which could be influenced by environmental factors.

Biochemical Analysis

Biochemical Properties

4-Fluoro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These interactions are primarily due to the compound’s ability to form hydrogen bonds and π-π stacking interactions with the active sites of these enzymes . Additionally, this compound can act as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and disrupting mitochondrial function. It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, this compound can inhibit cytochrome P450 enzymes by forming stable complexes with the heme group, preventing substrate binding and subsequent catalysis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain reactive species . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Additionally, this compound can influence the activity of key metabolic enzymes, thereby modulating overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue perfusion and the presence of specific transporters.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can accumulate in the mitochondria, where it can exert its effects on mitochondrial function and apoptosis. Additionally, it can localize to the nucleus, influencing gene expression and transcriptional regulation.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1H-indazole undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted indazoles, while oxidation and reduction reactions can lead to different functionalized derivatives .

Properties

IUPAC Name

4-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNDJUBXSVSRQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625971
Record name 4-Fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341-23-1
Record name 4-Fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoroindazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To tetrafluoroboric acid (8.2 ml, 48 wt % in water) was added 3-fluoro-2-methylaniline (2.27 ml). The mixture was cooled to 0° C. when a precipitate formed which was redissolved by the addition of water (8 ml). A solution of sodium nitrite (1.38 g) in water (2.7 ml) was then added dropwise and the mixture was then allowed to warm to ambient temperature and then stirred for a further 1 hour. The precipitated solid was filtered, then washed with diethyl ether, and then dried under suction for 30 minutes. The resulting tetrafluoroborate salt was added to a suspension of potassium acetate (3.92 g) and 18-crown-6 (0.264 g) in chloroform (45 ml). After stirring for 3 hours at ambient temperature the bright orange mixture was filtered and the insoluble material was washed with dichloromethane, then subjected to flash column chromatography on silica eluting with a mixture of 40/60 petrol and ethyl acetate (3:1 v/v) to give 4-fluoro-1H-indazole (0.675 g) as an off-white solid. LC-MS (METHOD B): RT=2.70 minutes; 137 (M+H)+.
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
2.27 mL
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Name
Quantity
2.7 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-fluoro-1H-indazole interact with lactoperoxidase (LPO) and what are the downstream effects?

A1: this compound acts as an inhibitor of bovine milk LPO. [] While the exact mechanism of inhibition wasn't fully elucidated in the study, the research determined Ki values for the interaction, indicating a strong inhibitory effect. [] LPO is an important enzyme with antimicrobial properties, playing a crucial role in the innate immune system. [] Inhibition of LPO can potentially disrupt this defense mechanism, though further research is needed to fully understand the implications.

Q2: What insights do computational studies provide about the properties of this compound relevant to its potential as a corrosion inhibitor?

A2: Quantum chemical calculations at the B3LYP/6-31G++(d,p) HF/6-31G++(d,p) levels were used to investigate the corrosion inhibition potential of this compound. [] The study calculated various global reactivity parameters, including EHOMO, ELUMO, HOMO-LUMO energy gap (ΔE), chemical hardness, softness, electronegativity, proton affinity, electrophilicity, and nucleophilicity. [] These parameters provide insights into the molecule's reactivity and its potential interaction with metallic surfaces, which are crucial for understanding its possible role in corrosion inhibition.

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